molecular formula C27H21FN2O6 B2713248 2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866588-66-1

2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2713248
CAS No.: 866588-66-1
M. Wt: 488.471
InChI Key: GNFDFVIECJTKFR-UHFFFAOYSA-N
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Description

2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H21FN2O6 and its molecular weight is 488.471. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Co-crystal Formation

Quinoline derivatives are studied for their structural properties and the formation of co-crystals with aromatic diols. These studies are crucial for understanding molecular interactions and designing materials with desired physical properties. For instance, the formation of co-crystals of quinoline derivatives with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene, has been explored, revealing insights into the hydrated forms and symmetry within crystal structures (Karmakar et al., 2009).

Synthesis and Structural Aspects of Amide Derivatives

The synthesis and structural analysis of amide-containing quinoline derivatives have been extensively studied. These compounds exhibit interesting properties when treated with mineral acids, forming gels or crystalline solids based on the acid used. Such studies are fundamental for developing new materials with potential applications in drug delivery and material science (Karmakar et al., 2007).

Fluorescence and Sensing Applications

Quinoline derivatives are also investigated for their fluorescence properties and potential as chemical sensors. A novel ratiometric fluorescent sensor for Zn2+ detection, utilizing a quinoline derivative, demonstrates the compound's ability to exhibit significant fluorescence emission changes upon binding with zinc ions. This research opens avenues for the development of sensitive and selective sensors for metal ions and other analytes (Gu et al., 2014).

Pharmaceutical Applications

Further, quinoline derivatives have been examined for their pharmaceutical applications, including their anti-inflammatory activities. Studies on fluorine-substituted quinazolinone derivatives, closely related to quinoline structures, have shown potential anti-inflammatory effects, suggesting that such compounds can be developed into effective anti-inflammatory agents (Sun et al., 2019).

Properties

IUPAC Name

2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O6/c1-34-19-4-2-3-18(11-19)29-25(31)15-30-14-21(26(32)16-5-7-17(28)8-6-16)27(33)20-12-23-24(13-22(20)30)36-10-9-35-23/h2-8,11-14H,9-10,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFDFVIECJTKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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